REACTION_CXSMILES
|
[F:1][CH:2]([F:18])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]=[C:6](S(C)(=O)=O)[N:5]=1.[NH3:19]>C(Cl)Cl>[F:1][CH:2]([F:18])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]=[C:6]([NH2:19])[N:5]=1
|
Name
|
4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=NC(=NC(=C1)OC(F)F)S(=O)(=O)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is subsequently concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NC(=NC(=C1)OC(F)F)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |